2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 877655-33-9
VCID: VC4447178
InChI: InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26)
SMILES: COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Molecular Formula: C21H18N4O5S2
Molecular Weight: 470.52

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide

CAS No.: 877655-33-9

Cat. No.: VC4447178

Molecular Formula: C21H18N4O5S2

Molecular Weight: 470.52

* For research use only. Not for human or veterinary use.

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide - 877655-33-9

Specification

CAS No. 877655-33-9
Molecular Formula C21H18N4O5S2
Molecular Weight 470.52
IUPAC Name 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C21H18N4O5S2/c1-30-16-4-2-3-15(11-16)24-20(27)19-17(9-10-31-19)23-21(24)32-12-18(26)22-13-5-7-14(8-6-13)25(28)29/h2-8,11H,9-10,12H2,1H3,(H,22,26)
Standard InChI Key JKTLMXCHDQVLCS-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The compound 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS: 877655-33-9) features a complex heterocyclic architecture. Its core structure comprises a thieno[3,2-d]pyrimidine scaffold fused with a partially saturated six-membered ring (3,4,6,7-tetrahydro configuration) . Key substituents include:

  • A 3-methoxyphenyl group at position 3 of the pyrimidine ring.

  • A thioether linkage (-S-) at position 2, connected to an acetamide moiety.

  • A 4-nitrophenyl group as the terminal substituent on the acetamide .

The molecular formula is C21H18N4O5S2 (MW: 470.5 g/mol), with a computed topological polar surface area of 149 Ų, suggesting moderate solubility .

Physicochemical and ADME Properties

PropertyValue/DescriptionSource
LogP (octanol-water)3.2 (predicted)
Solubility (aqueous)~0.1 mg/mL (moderate)
Metabolic StabilitySusceptible to nitroreduction
Plasma Protein Binding>90% (estimated)

Key ADME Challenges:

  • The nitro group may undergo hepatic reduction to reactive intermediates, necessitating structural optimization .

  • High molecular weight (470.5) could limit blood-brain barrier permeability .

Comparative Analysis with Analogues

CompoundStructureIC50/ActivityTarget
10b (source )2-(4-Bromophenyl)triazole19.4 μM (MCF-7)EGFR/PI3K
13 (source )Thieno[3,2-d]pyrimidine1 nM (SKOV3)Tubulin
12e (source )Piperidine-2,6-dione derivative0.55 μM (SU-DHL-6)EZH2
Target CompoundNitrophenyl-acetamidePending validationHypothetical kinase

Future Directions and Applications

  • Oncology: Evaluation in xenograft models for solid tumors (e.g., NSCLC, breast cancer).

  • Infectious diseases: Screening against ESKAPE pathogens given structural similarity to antimicrobial thienopyrimidines .

  • Drug delivery: Nanoparticle encapsulation to address solubility limitations.

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